L-beta-Homohydroxyproline.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-beta-Homohydroxyproline hydrochloride typically involves the hydroxylation of proline derivatives. One common method is the post-translational hydroxylation of proline residues by the enzyme prolylhydroxylase . This process can be carried out under acidic conditions using reagents such as 4M HCl .
Industrial Production Methods
Industrial production of L-beta-Homohydroxyproline hydrochloride involves large-scale synthesis using similar hydroxylation techniques. The compound is often produced under inert gas conditions (e.g., nitrogen or argon) at temperatures between 2-8°C to ensure stability .
Chemical Reactions Analysis
Types of Reactions
L-beta-Homohydroxyproline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyproline derivatives.
Reduction: Formation of proline derivatives.
Substitution: Formation of alkylated proline derivatives.
Scientific Research Applications
L-beta-Homohydroxyproline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline: The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline: A chiral building block used in organic synthesis.
Uniqueness
L-beta-Homohydroxyproline hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties. Unlike other proline analogues, it is particularly effective in stabilizing collagen structures, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C6H12ClNO3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-(4-hydroxypyrrolidin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-1-4(7-3-5)2-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H |
InChI Key |
YSPVOIKBQGMRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1CC(=O)O)O.Cl |
Origin of Product |
United States |
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